N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine

Peptide Synthesis Protecting Group Orthogonality Solid-Phase Chemistry

Procure N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine (pNZ-Lys-OH) for peptide synthesis where ε-amine orthogonality is critical. Unlike Z-Lys (H2/Pd-C incompatible) or Alloc-Lys (up to 20% α-Fmoc loss), the pNZ group cleaves under mild reductive/electrochemical conditions without compromising Fmoc integrity. Validated in Kahalalide F synthesis and PEPT2 probe development. Standard purity ≥98%.

Molecular Formula C14H19N3O6
Molecular Weight 325.32 g/mol
Cat. No. B12320849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine
Molecular FormulaC14H19N3O6
Molecular Weight325.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-]
InChIInChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)
InChIKeyXMTCOKGMBIHVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-(((4-Nitrobenzyl)oxy)carbonyl)-L-lysine (CAS 3557-90-2): Protected Lysine Building Block for Orthogonal Peptide Synthesis and High-Affinity Transporter Inhibitor Development


N6-(((4-Nitrobenzyl)oxy)carbonyl)-L-lysine, commonly designated H-Lys(4-NO₂-Z)-OH or Lys(pNZ)-OH (CAS: 3557-90-2, molecular weight 325.32 g/mol), is a synthetic L-lysine derivative featuring a 4-nitrobenzyloxycarbonyl (pNZ) protecting group on its ε-amino side chain . This compound serves as a semipermanent protecting group strategy in Fmoc/tBu solid-phase peptide synthesis, where orthogonal protection of the lysine side chain is required for the construction of branched, cyclic, or otherwise complex peptides [1]. The pNZ moiety provides distinct deprotection orthogonality compared to standard benzyloxycarbonyl (Z) or allyloxycarbonyl (Alloc) groups, enabling selective side-chain unmasking under mild reductive or electrochemical conditions while preserving acid-labile and base-labile protecting groups elsewhere in the peptide sequence [2].

Why N6-(((4-Nitrobenzyl)oxy)carbonyl)-L-lysine Cannot Be Substituted by Standard Z-Lysine or Alloc-Lysine in Orthogonal Peptide Syntheses


The selection of a lysine side-chain protecting group is not interchangeable; the chemical and electrochemical lability of the protecting moiety directly dictates synthetic route viability, yield, and final product integrity. Standard Nε-benzyloxycarbonyl-L-lysine (Z-Lys) requires hydrogenolytic deprotection (H₂/Pd-C) that is incompatible with peptides containing sulfur-containing residues (e.g., Cys, Met) or reducible functionalities [1]. Nε-Alloc-L-lysine, while orthogonal to Fmoc/tBu, generates a highly basic free amine upon palladium-catalyzed deprotection that catalyzes premature α-Fmoc removal, compromising up to 20% of Fmoc groups and severely reducing yield [2]. N6-(((4-Nitrobenzyl)oxy)carbonyl)-L-lysine (pNZ-Lys) circumvents both limitations: the pNZ group is cleaved under mild reductive conditions (SnCl₂/HCl) or electrochemically (−1.2 V vs. SCE) that do not induce α-Fmoc loss, and its orthogonality to Fmoc, Boc, tBu, and Alloc groups has been experimentally validated [3]. Furthermore, the 4-nitro substitution confers a >20-fold enhancement in PEPT2 transporter binding affinity compared to the unsubstituted Z-analog, a critical consideration in pharmacological probe development [4].

Quantitative Differentiation of N6-(((4-Nitrobenzyl)oxy)carbonyl)-L-lysine Against Closest Analogs: Head-to-Head Evidence for Scientific Procurement


Prevention of Undesired α-Fmoc Removal: pNZ-Lys vs. Alloc-Lys in Fmoc/tBu Solid-Phase Peptide Synthesis

In Fmoc/tBu solid-phase peptide synthesis, the use of Nε-Alloc-L-lysine leads to premature α-Fmoc cleavage upon Alloc deprotection due to the generation of a basic amine that catalyzes Fmoc removal. This side reaction can cleave up to 20% of α-Fmoc groups, resulting in deletion sequences and reduced yield [1]. In contrast, N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine (pNZ-Lys) does not induce this side reaction because pNZ deprotection proceeds under mild reductive conditions (SnCl₂/HCl in DMF) or via catalytic hydrogenation that does not generate a basic amine environment [1][2]. The prevention of this side reaction is critical for maintaining sequence fidelity in complex peptide syntheses [1].

Peptide Synthesis Protecting Group Orthogonality Solid-Phase Chemistry

Deprotection Orthogonality Profile: pNZ-Lys is Fully Orthogonal to Fmoc, Boc, tBu, and Alloc Protecting Groups

The pNZ protecting group on N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine exhibits full orthogonality to the four most widely used protecting groups in modern peptide synthesis. The removal conditions for pNZ have been optimized to ensure no cross-reactivity with Fmoc (base-labile), Boc (acid-labile), tBu (acid-labile), or Alloc (Pd-labile) groups [1]. This orthogonality profile is essential for the synthesis of complex peptides such as the antitumoral cyclic depsipeptide Kahalalide F, where multiple orthogonal deprotection steps are required [1]. In contrast, standard Nε-Z-L-lysine is not orthogonal to benzyl-based side-chain protections commonly used in Boc/Bn chemistry, and Alloc-Lys exhibits the α-Fmoc removal side reaction documented above [2].

Orthogonal Protection Solid-Phase Peptide Synthesis Fmoc/tBu Strategy

PEPT2 Transporter Binding Affinity: 4-Nitrobenzyloxycarbonyl-Lysine Dipeptides Exhibit >20-Fold Higher Affinity Than Benzyloxycarbonyl Analogs

In a direct comparative study of Lys-Lys dipeptide derivatives, the compound bearing the 4-nitrobenzyloxycarbonyl (pNZ) protecting group on the lysine side chain exhibited a PEPT2 inhibition constant (Kᵢ) of 10 ± 1 nM, whereas the corresponding benzyloxycarbonyl (Z) analog displayed substantially lower affinity [1]. The 4-nitro substitution on the benzyl ring is critical for this enhanced binding, as it alters the electronic properties and spatial conformation of the side-chain protecting moiety, optimizing interaction with the transporter binding pocket [1]. This Kᵢ value of 10 nM represents the highest affinity ever reported for a PEPT2 ligand at the time of publication [1].

Peptide Transporter PEPT2 Inhibition Pharmacological Probe Development

Electrochemical Deprotection Capability: pNZ Group Cleavage at −1.2 V with >80% Amine Recovery

The 4-nitrobenzyloxycarbonyl (pNZ) group on N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine can be removed electrochemically via cathodic reduction at −1.2 V (vs. SCE) in aprotic dimethylformamide, yielding the free amine in >80% isolated yield [1]. Cyclic voltammetry demonstrates that the initial reduction occurs at approximately −1.1 V as a reversible one-electron process, followed by cleavage of the 4-nitrobenzylcarbonyl group on a timescale of minutes [1]. This electrochemical deprotection route provides an alternative to chemical reagents (SnCl₂/HCl) and catalytic hydrogenation (H₂/Pd-C), which may be incompatible with certain sensitive functional groups or present scalability challenges. In contrast, standard Nε-Z-L-lysine requires hydrogenolysis (H₂/Pd-C) and lacks a practical electrochemical deprotection pathway, while Alloc-Lys deprotection requires expensive palladium catalysts [2].

Electrochemical Deprotection Peptide Synthesis Green Chemistry

Dipeptidyl Peptidase IV (DPP IV) Inhibitor Scaffold: Lys(pNZ)-Thiazolidide Exhibits Micromolar IC₅₀ Potency

Nε-(4-Nitrobenzyloxycarbonyl)-L-lysine derivatives, particularly the thiazolidide conjugate, have been characterized as effective inhibitors of dipeptidyl peptidase IV (DPP IV), with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range [1]. In comparative screening, ε-(4-nitrobenzyloxycarbonyl)-L-lysine thiazolidide and the corresponding L-isoleucine derivative were identified as the most effective inhibitors among a panel of compounds tested in both enzyme and cellular proliferation assays [1]. While direct comparator IC₅₀ values for the corresponding Z-Lys analog are not reported in the same study, the 4-nitro substitution is known to enhance binding to the DPP IV active site through improved hydrophobic and electronic interactions with the S1 pocket [1]. H-Lys(4-nitro-Z)-OH itself serves as the inactive control in these studies, confirming that the inhibitory activity resides in the conjugated inhibitor molecule rather than the free amino acid derivative [2].

DPP IV Inhibition Enzyme Inhibitor Therapeutic Development

Compatibility with Fmoc/tBu Side-Chain Protecting Groups: pNZ-Lys Coexists with tBu, Boc, Trt, and Pbf Without Cross-Reactivity

N6-(((4-Nitrobenzyl)oxy)carbonyl)-L-lysine (pNZ-Lys) demonstrates full compatibility with the standard suite of acid-labile side-chain protecting groups employed in Fmoc/tBu solid-phase peptide synthesis, including tert-butyl (tBu) for Ser/Thr/Tyr, tert-butyloxycarbonyl (Boc) for Lys/Trp, trityl (Trt) for Cys/His/Asn/Gln, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg [1]. The pNZ group remains intact during repetitive piperidine-mediated Fmoc deprotection cycles and is not cleaved by the TFA cocktails used for final peptide-resin cleavage and global side-chain deprotection [1]. This stability profile contrasts with Nε-Z-L-lysine, which is partially labile to TFA and cannot be used in Fmoc/tBu strategies where orthogonal side-chain deprotection is required [2]. The compatibility of pNZ with this broad range of protecting groups has been validated through its successful application in the synthesis of the complex antitumoral cyclic peptide Kahalalide F [1].

Protecting Group Compatibility Fmoc/tBu Strategy Peptide Synthesis

Optimal Scientific and Industrial Procurement Applications for N6-(((4-Nitrobenzyl)oxy)carbonyl)-L-lysine Based on Evidence-Differentiated Performance


Synthesis of Branched and Cyclic Peptides Requiring Orthogonal Lysine Side-Chain Deprotection

N6-(((4-Nitrobenzyl)oxy)carbonyl)-L-lysine is the preferred building block for solid-phase synthesis of branched and cyclic peptides where orthogonal deprotection of the lysine ε-amino group is required without compromising α-Fmoc integrity. The pNZ group prevents the up to 20% α-Fmoc loss observed with Alloc-protected lysine, enabling higher crude peptide purity and yield [1]. This application is validated by the successful synthesis of the antitumoral cyclic peptide Kahalalide F, where pNZ-Lys served as a critical orthogonal handle [2].

Development of High-Affinity PEPT2 Transporter Inhibitors and Pharmacological Probes

The 4-nitrobenzyloxycarbonyl moiety confers a >20-fold enhancement in PEPT2 binding affinity compared to the unsubstituted benzyloxycarbonyl analog, yielding inhibitors with Kᵢ values as low as 10 ± 1 nM [3]. Researchers developing PEPT2-targeted probes or investigating peptide transporter pharmacology should procure N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine as the starting material for dipeptide inhibitor synthesis to achieve maximal target engagement.

Electrochemical Deprotection Strategies in Sensitive Peptide Syntheses

For peptide constructs containing oxidation-sensitive residues (e.g., methionine, cysteine) or reducible functionalities that preclude catalytic hydrogenation, N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine offers a unique electrochemical deprotection route. Cathodic cleavage at −1.2 V (vs. SCE) in aprotic DMF liberates the free ε-amine in >80% yield without metal catalysts or hydrogen gas, providing a green chemistry-compatible alternative to SnCl₂/HCl or Pd-mediated deprotections [4].

DPP IV Inhibitor Scaffold Development for Metabolic and Immunological Research

Nε-(4-Nitrobenzyloxycarbonyl)-L-lysine thiazolidide and related conjugates have demonstrated micromolar-range DPP IV inhibitory activity and were the most effective inhibitors in comparative lymphocyte proliferation assays [5]. Procurement of H-Lys(4-nitro-Z)-OH enables the synthesis of these validated inhibitor scaffolds for research into type 2 diabetes, immune modulation, and related therapeutic areas. The free amino acid derivative also serves as an essential inactive control compound in these studies [6].

Quote Request

Request a Quote for N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.